Ethyl 4-chlorobenzenesulfinate
Overview
Description
Ethyl 4-chlorobenzenesulfinate is an organic compound with the molecular formula C₈H₉ClO₂S. It is a sulfinate ester derived from 4-chlorobenzenesulfinic acid. This compound is primarily used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-chlorobenzenesulfinate can be synthesized through the direct oxidation of thioesters. One practical method involves the copper-catalyzed C–S formation of aryl iodides followed by oxidation. For instance, 4-chlorophenyl iodide can be reacted with thiobenzoic acid under mild conditions to form the corresponding thioester, which is then oxidized to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of ethanol with 4-chlorothiophenol. This method is favored due to the availability of starting materials and the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chlorobenzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid esters.
Reduction: Reduction reactions can convert it back to the corresponding thioester.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols are often employed under basic conditions.
Major Products:
Oxidation: Sulfonic acid esters.
Reduction: Thioesters.
Substitution: Various substituted benzenesulfinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-chlorobenzenesulfinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving sulfinates.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-chlorobenzenesulfinate involves its ability to undergo various chemical transformations. Its molecular targets include nucleophiles and oxidizing agents, which interact with the sulfinate ester group. The pathways involved typically include nucleophilic substitution and oxidation-reduction reactions.
Comparison with Similar Compounds
- Methyl 4-chlorobenzenesulfinate
- Ethyl benzenesulfinate
- Methyl benzenesulfinate
Comparison: this compound is unique due to the presence of the chlorine atom on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to mthis compound, the ethyl ester may exhibit different solubility and reactivity profiles .
Properties
IUPAC Name |
ethyl 4-chlorobenzenesulfinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-2-11-12(10)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAFKHFXHSVTEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571212 | |
Record name | Ethyl 4-chlorobenzene-1-sulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13165-81-6 | |
Record name | Ethyl 4-chlorobenzene-1-sulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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